molecular formula C14H9ClN2O B2358559 2-(2-Chlorophenoxy)quinoxaline CAS No. 223592-28-7

2-(2-Chlorophenoxy)quinoxaline

Cat. No.: B2358559
CAS No.: 223592-28-7
M. Wt: 256.69
InChI Key: ARCKHELLSLDRAW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring

Mechanism of Action

Target of Action

Quinoxaline derivatives, such as 2-(2-Chlorophenoxy)quinoxaline, have been found to interact with various targets, receptors, or microorganisms Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a dual mode of action, involving nucleophilic addition and host–guest type complex formation . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair . It’s plausible that this compound may affect similar pathways.

Pharmacokinetics

Quinoxaline derivatives have been reported to have good binding patterns against prospective molecular targets, suggesting they may have favorable adme properties .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . This suggests that this compound may have similar effects.

Action Environment

The synthesis of quinoxaline derivatives has been reported to involve green chemistry principles , suggesting that environmental factors may play a role in the synthesis and action of this compound.

Biochemical Analysis

Biochemical Properties

These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .

Cellular Effects

Quinoxalines have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . These effects are likely due to the interactions of quinoxalines with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxalines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoxalines have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Quinoxalines have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinoxalines have been found to interact with various enzymes and cofactors, and they can influence metabolic flux or metabolite levels .

Transport and Distribution

Quinoxalines have been found to interact with various transporters and binding proteins, and they can influence their localization or accumulation .

Subcellular Localization

Quinoxalines have been found to localize in various subcellular compartments, and their activity or function can be influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chlorophenol with quinoxaline derivatives. One common method includes the reaction of 2-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that quinoxaline derivatives, including 2-(2-Chlorophenoxy)quinoxaline, exhibit significant antiviral properties. For instance, studies have demonstrated that certain quinoxaline derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and cytomegalovirus. The mechanism of action often involves interference with viral DNA synthesis and protein production, making these compounds potential candidates for antiviral drug development .

Anticancer Properties
Quinoxaline derivatives have been investigated for their anticancer activities. The structure-activity relationship (SAR) indicates that modifications to the quinoxaline core can enhance its efficacy against various cancer cell lines. For example, some studies have shown that specific substitutions on the quinoxaline ring improve its ability to induce apoptosis in cancer cells . This positions this compound as a promising scaffold for developing new anticancer agents.

Treatment of Chronic Diseases

Diabetes Management
The potential of quinoxaline derivatives in managing diabetes has been explored, particularly regarding their ability to modulate glucose metabolism and enhance insulin sensitivity. Some derivatives have shown promise in preclinical models, indicating a possible role in treating both Type 1 and Type 2 diabetes .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives against drug-induced ototoxicity. For example, compounds like quinoxaline-5-carboxylic acid have demonstrated protective effects on hair cells in zebrafish models exposed to ototoxic agents . This suggests that this compound may also possess neuroprotective properties worth investigating further.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chlorophenoxy group is believed to enhance lipophilicity and biological activity by improving cellular uptake and interaction with target biomolecules . Comparative studies with other quinoxaline derivatives have shown that small changes in substituents can lead to significant differences in pharmacological effects.

Summary of Findings

Application AreaKey Findings
Antiviral ActivityInhibits HSV-1 and cytomegalovirus replication
Anticancer PropertiesInduces apoptosis in cancer cell lines
Diabetes ManagementModulates glucose metabolism; enhances insulin sensitivity
Neuroprotective EffectsProtects against ototoxicity in vitro

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorophenoxy)quinoxaline is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-(2-Chlorophenoxy)quinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various studies and case analyses.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. Its structure features a chlorophenoxy group attached to the quinoxaline core, which is crucial for its biological activity.

Anticancer Properties

Quinoxaline derivatives, including this compound, have shown significant anticancer activity. Studies have demonstrated that certain derivatives exhibit growth inhibition against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
This compoundHeLa5.75
Other quinoxalinesA54910.25

Research indicates that the mechanism of action involves interference with microtubule dynamics, leading to apoptosis in cancer cells. This is achieved through binding interactions with tubulin, disrupting normal cellular architecture and function .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of pathogens, including bacteria and fungi:

  • Bacterial Efficacy : Effective against E. cloacae and C. albicans, showcasing both bactericidal and fungicidal activities.
  • Fungal Efficacy : Exhibited notable effectiveness in vitro against various fungal strains.

The compound's antimicrobial action is attributed to its ability to disrupt cellular membranes and inhibit essential metabolic pathways in microorganisms .

Case Studies

  • Anticancer Study : In a study involving multiple cancer cell lines (HeLa, PC3, A549), this compound showed promising growth inhibition rates compared to standard chemotherapeutics. The study highlighted the importance of the chlorophenoxy substitution in enhancing anticancer activity .
  • Antimicrobial Assessment : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced infection severity caused by C. albicans. The reduction in TNF-α levels indicated a decrease in inflammatory responses associated with infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By binding to tubulin, it interferes with microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Membrane Disruption : In microbial pathogens, the compound alters membrane integrity, resulting in cell death.
  • Inflammatory Pathway Modulation : It appears to modulate inflammatory pathways, particularly in response to infections, reducing cytokine release and inflammatory damage .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : Good cellular uptake has been observed.
  • Distribution : The compound shows effective distribution across tissues.
  • Metabolism : Metabolic studies suggest involvement in various pathways but require further investigation for comprehensive understanding.

Properties

IUPAC Name

2-(2-chlorophenoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCKHELLSLDRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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